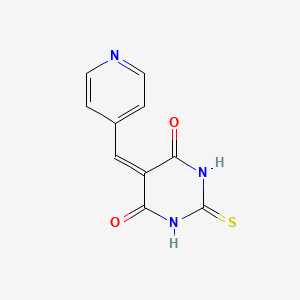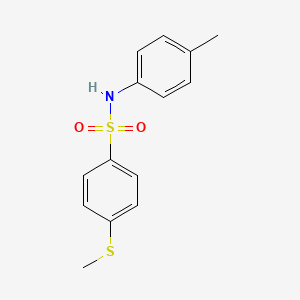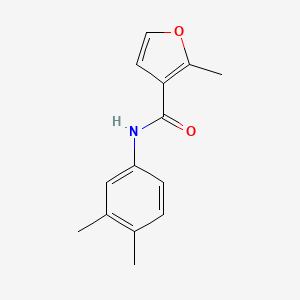
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTZ belongs to the class of triazole derivatives and has a unique molecular structure that makes it an attractive candidate for various research applications. In
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol may inhibit the activity of enzymes involved in inflammatory and cancer pathways. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit anti-microbial properties against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Additionally, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit low bioavailability, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the use of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol as a potential anti-cancer agent in combination with other chemotherapeutic drugs. Additionally, the synthesis of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability may enhance its potential applications in scientific research.
In conclusion, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method has been well established, and its anti-inflammatory, anti-cancer, and anti-microbial properties have been extensively studied. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, which may lead to the development of novel therapeutic agents and materials.
Métodos De Síntesis
The synthesis of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chlorobenzaldehyde and 2-thiophenecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with sulfur to obtain 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The synthesis method of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been well established and has been used in various research studies.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S2/c13-8-4-1-2-5-9(8)16-11(14-15-12(16)17)10-6-3-7-18-10/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASBQSZDCGJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)


![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)